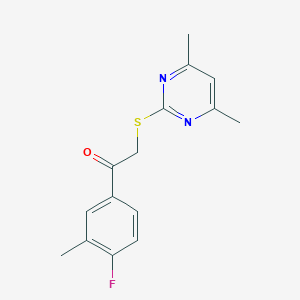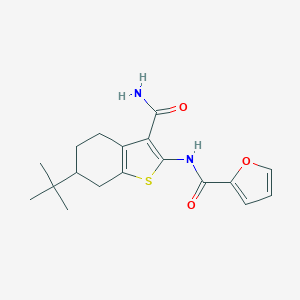
2-(4,6-Dimethyl-pyrimidin-2-ylsulfanyl)-1-(4-fluoro-3-methyl-phenyl)-ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4,6-Dimethyl-pyrimidin-2-ylsulfanyl)-1-(4-fluoro-3-methyl-phenyl)-ethanone is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of 2-(4,6-Dimethyl-pyrimidin-2-ylsulfanyl)-1-(4-fluoro-3-methyl-phenyl)-ethanone involves its ability to inhibit certain enzymes and receptors. This inhibition can lead to various biochemical and physiological effects, depending on the specific enzyme or receptor targeted.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(4,6-Dimethyl-pyrimidin-2-ylsulfanyl)-1-(4-fluoro-3-methyl-phenyl)-ethanone depend on the specific enzyme or receptor targeted. Some of the potential effects include the inhibition of cancer cell growth, the reduction of inflammation, and the inhibition of plant growth.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-(4,6-Dimethyl-pyrimidin-2-ylsulfanyl)-1-(4-fluoro-3-methyl-phenyl)-ethanone in lab experiments is its potential to inhibit specific enzymes and receptors, which can lead to the development of new drugs or materials. However, a limitation of using this compound is its potential toxicity, which requires careful handling and disposal.
Orientations Futures
There are several future directions for the study of 2-(4,6-Dimethyl-pyrimidin-2-ylsulfanyl)-1-(4-fluoro-3-methyl-phenyl)-ethanone. One direction is the development of new drugs for the treatment of various diseases, such as cancer and inflammation. Another direction is the development of new herbicides for agricultural use. Additionally, this compound could be studied for its potential use in the synthesis of new materials with unique properties.
In conclusion, 2-(4,6-Dimethyl-pyrimidin-2-ylsulfanyl)-1-(4-fluoro-3-methyl-phenyl)-ethanone has shown potential in various scientific research applications, including medicinal chemistry, agriculture, and material science. Its mechanism of action involves the inhibition of specific enzymes and receptors, which can lead to various biochemical and physiological effects. While there are advantages to using this compound in lab experiments, careful handling and disposal are necessary due to its potential toxicity. There are several future directions for the study of this compound, including the development of new drugs and herbicides, as well as its potential use in the synthesis of new materials.
Méthodes De Synthèse
The synthesis of 2-(4,6-Dimethyl-pyrimidin-2-ylsulfanyl)-1-(4-fluoro-3-methyl-phenyl)-ethanone involves the reaction of 4,6-dimethyl-2-thiouracil and 4-fluoro-3-methylacetophenone in the presence of a base such as sodium hydroxide. The resulting product is then purified through recrystallization.
Applications De Recherche Scientifique
2-(4,6-Dimethyl-pyrimidin-2-ylsulfanyl)-1-(4-fluoro-3-methyl-phenyl)-ethanone has been studied for its potential applications in various fields such as medicinal chemistry, agriculture, and material science. In medicinal chemistry, this compound has shown promising results in inhibiting certain enzymes and receptors, which could lead to the development of new drugs for the treatment of various diseases. In agriculture, this compound has been tested as a potential herbicide due to its ability to inhibit the growth of certain plants. In material science, this compound has been studied for its potential use in the synthesis of new materials with unique properties.
Propriétés
Formule moléculaire |
C15H15FN2OS |
|---|---|
Poids moléculaire |
290.4 g/mol |
Nom IUPAC |
2-(4,6-dimethylpyrimidin-2-yl)sulfanyl-1-(4-fluoro-3-methylphenyl)ethanone |
InChI |
InChI=1S/C15H15FN2OS/c1-9-6-12(4-5-13(9)16)14(19)8-20-15-17-10(2)7-11(3)18-15/h4-7H,8H2,1-3H3 |
Clé InChI |
SEMGUGTWABODRN-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NC(=N1)SCC(=O)C2=CC(=C(C=C2)F)C)C |
SMILES canonique |
CC1=CC(=NC(=N1)SCC(=O)C2=CC(=C(C=C2)F)C)C |
Solubilité |
14.7 [ug/mL] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-Tert-butyl-2-{[2-(4-chlorophenoxy)propanoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B289394.png)
![6-Tert-butyl-2-[(phenylacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B289395.png)
![N-(6-tert-butyl-3-{[(2,4-dimethylphenyl)amino]carbonyl}-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-furamide](/img/structure/B289398.png)
![N-[6-tert-butyl-3-(2-toluidinocarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]-2-furamide](/img/structure/B289400.png)
![N-[6-tert-butyl-3-(3-toluidinocarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]-2-furamide](/img/structure/B289401.png)
![6-tert-butyl-N-(4-ethoxyphenyl)-2-[(thien-2-ylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B289402.png)
![N-{6-tert-butyl-3-[(4-chloroanilino)carbonyl]-4,5,6,7-tetrahydro-1-benzothien-2-yl}-2-furamide](/img/structure/B289404.png)
![N-[6-tert-butyl-3-(4-toluidinocarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]-2-furamide](/img/structure/B289405.png)

![N-[6-tert-butyl-3-(4-morpholinylcarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]-4-fluorobenzamide](/img/structure/B289410.png)
![N-[6-tert-butyl-3-(4-morpholinylcarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]-4-methylbenzamide](/img/structure/B289412.png)
![6-tert-butyl-N-(2-furylmethyl)-2-[(2-thienylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B289413.png)
![N-(6-tert-butyl-3-{[(2-furylmethyl)amino]carbonyl}-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-furamide](/img/structure/B289414.png)
![6-tert-butyl-2-[(3-chlorobenzoyl)amino]-N-(2-furylmethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B289415.png)